6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile
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Overview
Description
6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile is a complex organic compound characterized by its unique structure, which includes a hydroxyl group, a ketone, a pyridine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency in the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, introducing different functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitrile group can produce an amine .
Scientific Research Applications
6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme involved in a metabolic pathway, thereby altering the pathway’s activity and resulting in a therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and nitrile-containing molecules, such as:
- 5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl-acetic acid
- 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives
Uniqueness
What sets 6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
647859-88-9 |
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Molecular Formula |
C11H8N2O2S |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
6-hydroxy-4-oxo-5-pyridin-2-ylsulfanylhexa-2,5-dienenitrile |
InChI |
InChI=1S/C11H8N2O2S/c12-6-3-4-9(15)10(8-14)16-11-5-1-2-7-13-11/h1-5,7-8,14H |
InChI Key |
YZVQFBDPTCBGKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SC(=CO)C(=O)C=CC#N |
Origin of Product |
United States |
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